1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazines with substituted aldehydes. One common method involves the reaction of 4-fluorophenylhydrazine with 4-methoxybenzaldehyde under acidic conditions to form the corresponding hydrazone, which is then cyclized to the pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents under acidic conditions.
Major Products Formed
Oxidation: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions between the compound and its targets.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of a fluorine atom.
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
1-(4-Fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific combination of substituents on the pyrazole ring, which can influence its reactivity and biological activity. The presence of both fluorine and methoxy groups can enhance its lipophilicity and electron-donating properties, potentially leading to unique interactions with biological targets.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c1-22-16-8-2-12(3-9-16)17-13(11-21)10-20(19-17)15-6-4-14(18)5-7-15/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQMNDIWOBMXLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407587 |
Source
|
Record name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-60-5 |
Source
|
Record name | 1-(4-fluorophenyl)-3-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70407587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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